Tri-Phosphotyrosine Motif Enables Multivalent SH2 Domain Engagement Unlike Mono-Phosphorylated Ligands
The defining structural feature of AC-Ptyr-ptyr-ptyr-ile-glu-OH is its three consecutive phosphotyrosine (pTyr) residues, which distinguish it from the canonical mono-pTyr Src SH2 ligands. The gold-standard comparator Ac-pYEEI binds the Src SH2 domain with a Kd of 0.1–1.7 µM through a single pTyr engagement [1]. While direct affinity measurements for AC-Ptyr-ptyr-ptyr-ile-glu-OH are not published, its design as a tri-pTyr motif facilitates simultaneous or cooperative binding to multiple SH2 domains or to tandem SH2 arrays (e.g., in SHP2, PI3K, or ZAP-70), a mode not accessible to Ac-pYEEI . This structural difference is a primary driver for its procurement in systems where multivalent phosphotyrosine recognition is under investigation.
| Evidence Dimension | Number of phosphotyrosine residues per molecule |
|---|---|
| Target Compound Data | 3 (Ac-pTyr-pTyr-pTyr-Ile-Glu-OH) |
| Comparator Or Baseline | 1 (Ac-pTyr-Glu-Glu-Ile, Ac-pYEEI); Kd = 0.1–1.7 µM for Src SH2 |
| Quantified Difference | Target compound possesses 3 distinct pTyr moieties vs. 1 for the comparator |
| Conditions | Structural/motif-level comparison |
Why This Matters
For researchers modeling multivalent SH2 domain interactions or screening against tandem SH2-containing proteins, the tri-pTyr architecture is an irreplaceable feature that cannot be replicated by standard mono-pTyr peptides.
- [1] Charifson PS, Shewchuk LM, Rocque W, et al. Peptide ligands of pp60(c-src) SH2 domains: a thermodynamic and structural study. Biochemistry. 1997;36(21):6283-93. View Source
